Dimethylthiuram Disulfide

CAS No.: 2438-90-6

Cat. No.: VC1748731

Molecular Formula: C4H8N2S4

Molecular Weight: 212.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2438-90-6 |

|---|---|

| Molecular Formula | C4H8N2S4 |

| Molecular Weight | 212.4 g/mol |

| IUPAC Name | methylcarbamothioylsulfanyl N-methylcarbamodithioate |

| Standard InChI | InChI=1S/C4H8N2S4/c1-5-3(7)9-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |

| Standard InChI Key | JPVRJMGCWMBVMY-UHFFFAOYSA-N |

| SMILES | CNC(=S)SSC(=S)NC |

| Canonical SMILES | CNC(=S)SSC(=S)NC |

Introduction

Chemical Identity and Properties

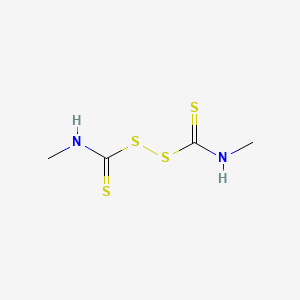

Dimethylthiuram disulfide, also known as N,N'-Dimethylthioperoxydicarbamic acid, is a sulfur-containing organic compound with molecular weight of 212.4 g/mol . The compound is characterized by a disulfide bond connecting two dimethylthiocarbamoyl groups.

Basic Identification

The compound exhibits several key identifiers that are important for chemical reference:

| Property | Value |

|---|---|

| PubChem CID | 3034132 |

| Chemical Registry Number | 2438-90-6 |

| Molecular Weight | 212.4 g/mol |

| Physical State | White crystalline powder |

| First Recorded in PubChem | 2005-08-08 |

| Last Modified in Database | 2025-02-22 |

Table 1: Basic identification parameters of dimethylthiuram disulfide

Alternative Nomenclature

The compound is known by several synonyms in chemical literature:

Chemical Structure and Reactivity

Structural Characteristics

Dimethylthiuram disulfide contains a central disulfide (S-S) bond that connects two thiocarbamoyl moieties. Each thiocarbamoyl group is further attached to two methyl groups, creating the distinctive structure of this compound. The presence of the disulfide bond is particularly important for its chemical reactivity and applications in various processes .

Physicochemical Properties

Though the search results don't provide complete physical properties, similar thiuram disulfides like tetramethylthiuram disulfide have melting points around 142°C . Comparable thiuram compounds show limited water solubility but greater solubility in organic solvents such as trichloromethane, as evidenced by their use in synthesis processes .

Synthesis Methods

Electrochemical Synthesis

A notable method for synthesizing thiuram disulfide compounds, including dimethylthiuram disulfide, involves an electrochemical approach. This process typically utilizes:

-

An electrolyzer containing ammonium chloride solution

-

An organic phase typically consisting of a solvent such as trichloromethane

-

Dithiocarbonic anhydride and dimethylamine as reactants

The reaction produces an intermediate (dithiodimethyl carboxylamine sodium) which is then processed to yield the final product. This method is noteworthy for its high yield, reported at approximately 95.1% for similar thiuram disulfide compounds .

Oxidation of Dithiocarbamates

Another common synthesis route involves the oxidation of N,N-dimethyldithiocarbamic acid with hydrogen peroxide or other oxidizing agents. This two-step continuous synthesis can be performed using microstructured reactors:

-

First step: Formation of dithiocarbamic acid from carbon disulfide and the appropriate amine

-

Second step: Oxidation of the dithiocarbamic acid to form the thiuram disulfide

This method is advantageous for industrial-scale production due to its efficiency and potential for continuous processing.

Applications

Oligonucleotide Synthesis

One of the most significant applications of dimethylthiuram disulfide (DTD) is as an efficient thiolation reagent during automated synthesis of oligonucleotides using phosphoramidite chemistry. The compound allows for simultaneous thiolation and capping by mixing DTD with capping solution B, which offers several advantages:

-

Reduces solvent consumption by approximately 20%

-

Compresses the traditional four-step synthesis cycle to three steps

-

Enables large-scale (1 mmol) synthesis of phosphorothioate oligonucleotides

-

Produces excellent yield and purity in the final oligonucleotide products

This application demonstrates the compound's value in biochemical research and pharmaceutical development.

Rubber Vulcanization

Dimethylthiuram disulfide serves as an important vulcanization accelerator in the rubber industry. Like other thiuram disulfides, it facilitates the formation of cross-links between polymer chains in rubber, enhancing the material's strength, elasticity, and durability. The compound's effectiveness as a vulcanization accelerator is attributed to its ability to release sulfur under heating conditions, which then participates in the cross-linking process .

Pharmaceutical Applications

Related thiuram disulfides have shown antimicrobial activity, particularly against drug-resistant tuberculosis strains. For example, disulfiram (a related thiuram compound) exhibited potent antitubercular activities against multidrug- and extensively drug-resistant tuberculosis (MDR/XDR-TB) clinical isolates . While the search results don't specifically mention dimethylthiuram disulfide in this application, the structural similarity suggests potential for similar antimicrobial properties.

| Organization | Exposure Limit Type | Value |

|---|---|---|

| ACGIH (United States, 1996) | TWA | 1 mg/m³ |

| RQMT (United States, 1994) | TWA | 5 mg/m³ |

| OSHA (United States, 1989) | TWA | 5 mg/m³ |

Table 2: Occupational exposure limits for tetramethylthiuram disulfide

Health Hazards

Thiuram disulfides, including dimethylthiuram disulfide, are associated with several health risks:

-

Respiratory: Inhalation of dust may cause irritation of the nose, throat, and lungs

-

Ingestion: Harmful if swallowed

-

Dermal: May cause skin irritation and allergic reactions

-

Ocular: Causes serious eye irritation

-

Repeated Exposure: May cause damage to organs (kidneys, liver, and thyroid) through prolonged or repeated exposure

Related Thiuram Compounds

N,N'-Diethylthiuram Disulfide

This compound (CID 6451399) is a structural analog of dimethylthiuram disulfide with ethyl groups replacing the methyl groups. It has a molecular weight of 240.4 g/mol and shares many chemical properties with dimethylthiuram disulfide .

Tetramethylthiuram Disulfide

Often used as a vulcanization accelerator, tetramethylthiuram disulfide has been extensively studied for its industrial applications. Research has demonstrated high-yield synthesis methods using microstructured reactors, achieving yields of approximately 95.1% with high purity .

Formamidine-Based Thiuram Disulfides

These compounds have been investigated as efficient inhibitors in various applications, demonstrating the versatility of the thiuram disulfide structural motif in developing functional materials with specific properties .

Recent Developments and Future Perspectives

The continued interest in dimethylthiuram disulfide and related compounds reflects their importance in various industrial and biochemical applications. Recent developments focus on:

-

Improving synthesis methods for higher purity and yield

-

Exploring new applications in pharmaceutical and biological research

-

Developing safer handling protocols to mitigate health risks

-

Investigating structure-activity relationships to design more effective thiuram derivatives for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume